(S)-叔丁基(1-巯基-3-苯基丙烷-2-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

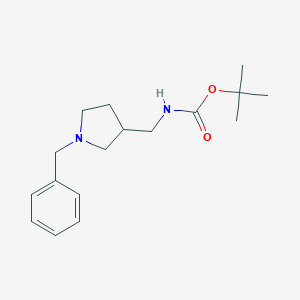

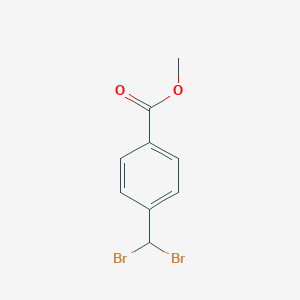

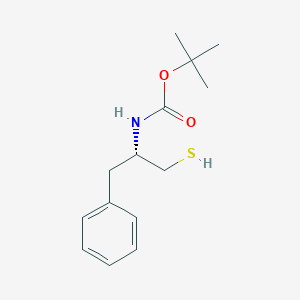

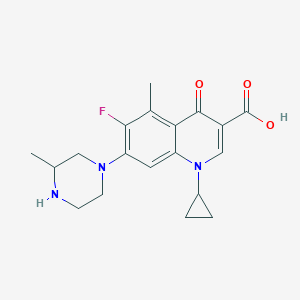

(S)-tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate is a chiral compound that serves as an intermediate in the synthesis of various biologically active compounds. The importance of such intermediates lies in their ability to be transformed into different enantiomerically pure substances, which are crucial in the pharmaceutical industry for the creation of drugs with specific desired activities and reduced side effects.

Synthesis Analysis

The synthesis of related tert-butyl carbamate derivatives has been explored through various methods. For instance, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was achieved using Candida antarctica lipase B (CAL-B), resulting in high enantioselectivity and providing a pathway to optically pure enantiomers . Another study demonstrated the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine, which is an intermediate of the natural product jaspine B, through a multi-step process including esterification and protection reactions . Additionally, the synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate was reported, highlighting an efficient chiral inversion step mediated by thionyl chloride .

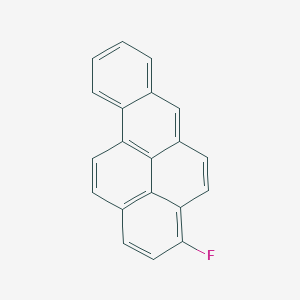

Molecular Structure Analysis

The molecular structure of (S)-tert-butyl (1-mercapto-3-phenylpropan-2-yl)carbamate is not directly discussed in the provided papers. However, the structure of similar compounds, such as tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, involves a tert-butyl group attached to a carbamate moiety, which is linked to a phenyl or substituted phenyl group . The presence of chiral centers in these molecules is critical for their biological activity and is a focal point in the synthesis of enantiomerically pure compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of tert-butyl carbamate derivatives often include protection and deprotection steps, esterification, and chiral resolution or inversion. For example, the dirhodium(II)-catalyzed C-H amination reaction was used to prepare optically active monoprotected 2-amino-2-methyl-1,3-propanediols from a related carbamate . Enantioselective aldol reactions were employed to set stereogenic centers in the synthesis of tert-butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates, which are precursors to protease inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-tert-butyl (1-mercapto-3-phenylpropan-2-yl)carbamate are not explicitly detailed in the provided papers. However, the properties of carbamate derivatives generally include their solubility in organic solvents, stability under various reaction conditions, and reactivity towards specific reagents. For example, the stability of carbamate herbicides and their derivatization for gas chromatography analysis was investigated, indicating the importance of understanding the physical and chemical properties for analytical purposes .

科学研究应用

环境命运和生物降解

氨基甲酸酯的生物降解和环境命运:对氨基甲酸酯进行的研究,这是(S)-叔丁基(1-巯基-3-苯基丙烷-2-基)氨基甲酸酯可能属于的一类化合物,突出了它们在环境中的存在、人类暴露和毒性,强调了对具有低毒性和环境影响的新型氨基甲酸酯进行进一步研究的必要性 (Liu & Mabury, 2020)。此外,关于氨基甲酸酯杀虫剂在环境中降解的综合评价揭示了它们的持久性和影响,建议改进分析方法以做出更好的监管决策 (Smith & Bucher, 2012)。

叔丁基化合物的降解:对叔丁基化合物(如甲基叔丁基醚(MTBE))的降解进行了广泛研究,揭示了冷等离子体反应器等分解这些化合物并减少环境污染的方法 (Hsieh et al., 2011)。这表明了相关叔丁基化合物,包括(S)-叔丁基(1-巯基-3-苯基丙烷-2-基)氨基甲酸酯的环境处理或降解的潜在途径。

合成应用和环境考虑

合成应用:将可再生乙烯单体控制聚合成生物基聚合物,包括那些源自叔丁基和苯丙烷酸结构的聚合物,突显了这些化合物的合成多样性和潜在的环境益处 (Satoh, 2015)。

环境考虑和修复:关于MTBE(一种叔丁基化合物)的环境行为和命运的综述提供了关于其溶解性、生物降解性和地下水污染潜力的见解,为类似化合物的环境管理提供了信息(Squillace等人,1997)。此外,生物降解研究的进展,包括醚类化合物的好氧和厌氧生物降解,可能为理解(S)-叔丁基(1-巯基-3-苯基丙烷-2-基)氨基甲酸酯的环境处理提供基础 (Fiorenza & Rifai, 2003)。

属性

IUPAC Name |

tert-butyl N-[(2S)-1-phenyl-3-sulfanylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-14(2,3)17-13(16)15-12(10-18)9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,15,16)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBYEBRVJRDWPB-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931100 |

Source

|

| Record name | tert-Butyl hydrogen (1-phenyl-3-sulfanylpropan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate | |

CAS RN |

141437-85-6 |

Source

|

| Record name | tert-Butyl hydrogen (1-phenyl-3-sulfanylpropan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

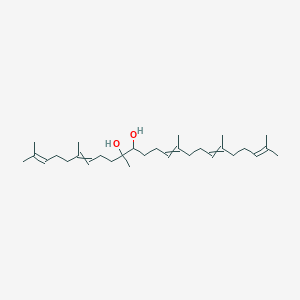

![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)

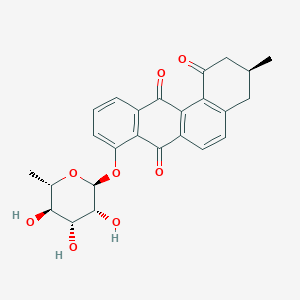

![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)